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Abstract
The Methyl-CpG-Binding Domain 7 (MBD-7) protein is a crucial epigenetic regulator identified

in Arabidopsis thaliana. Unlike canonical MBD proteins that typically recruit repressive

machinery to methylated DNA, MBD-7 functions as an anti-silencing factor. It targets highly

methylated genomic regions and facilitates active DNA demethylation, thereby preventing

transcriptional gene silencing.[1] Understanding the evolutionary conservation of MBD-7 is

paramount for elucidating its fundamental biological roles and assessing its potential as a

target in various applications. This technical guide provides a comprehensive overview of

MBD-7's conservation across kingdoms, details its functional domains and signaling pathways,

and furnishes detailed protocols for its study.

Evolutionary Conservation of MBD-7
The evolutionary trajectory of MBD-7 reveals a fascinating pattern of conservation primarily

within the plant kingdom. The protein, first characterized in Arabidopsis thaliana, appears to be

highly conserved across diverse plant lineages, from dicots and monocots to early diverging

land plants like mosses. However, extensive protein database searches using BLASTp (Basic

Local Alignment Search Tool) against reference proteomes of key animal and fungal model

organisms fail to identify significant orthologs. This suggests that MBD-7, in its defined

functional context, may be a plant-specific innovation.

An E-value threshold of ≤10⁻¹⁰ is typically used to infer homology from BLAST searches.[1]

Searches for MBD-7 orthologs in animal and fungal databases do not yield results meeting this
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standard, indicating a lack of direct, evolutionarily related counterparts in these lineages.

Quantitative Conservation Data
To quantify the degree of conservation, the Arabidopsis thaliana MBD-7 protein sequence

(AT5G59220.1) was used as a query in BLASTp searches against the non-redundant protein

databases of selected model organisms. The results, summarized below, highlight the

sequence similarities among plant orthologs.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://www.benchchem.com/product/b1577394?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1577394?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Species
Common
Name

Protein
Name /
Descripti
on

Accessio
n ID

Length
(AA)

Query
Cover

Identity
(%)

Arabidopsi

s thaliana

Thale

Cress

Methyl-

CpG-

binding

domain-

containing

protein 7

NP_20070

7.1
306 100% 100%

Glycine

max
Soybean

Methyl-

CpG-

binding

domain

protein 7-

like

XP_00352

3171.1
309 98% 55.5%

Oryza

sativa

japonica

Rice

Methyl-

CpG-

binding

domain

protein

MBD102

XP_01564

9405.1
291 89% 41.3%

Zea mays Maize

Methyl-

CpG-

binding

domain-

containing

protein 7

NP_00114

2270.1
317 93% 40.8%

Physcomitr

ium patens
Moss

Methyl-

CpG-

binding

domain-

containing

protein

XP_02438

3187.1
315 85% 34.5%

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1577394?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Homo

sapiens
Human
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N/A N/A N/A N/A
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Mouse
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N/A N/A N/A N/A

Drosophila
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Fruit Fly
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N/A N/A N/A N/A

Saccharom
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cerevisiae

Yeast
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significant

ortholog

found

N/A N/A N/A N/A

Functional Domains of MBD-7
The MBD-7 protein architecture is unique, featuring three distinct Methyl-CpG-Binding Domains

(MBDs) in its N-terminal region and a C-terminal domain with strong chromatin-binding affinity,

termed the 'sticky-C' (StkC) domain.

Methyl-CpG-Binding Domains (MBDs): MBD-7 contains three MBD motifs. This multi-domain

structure is thought to contribute to its high affinity for densely methylated DNA, particularly

at CG sites within transposable elements. Phylogenetic analyses suggest the MBDs within

Arabidopsis MBD-7 are evolutionarily distinct and do not show close relationships with MBDs

from other plant or animal proteins.

Sticky-C (StkC) Domain: This C-terminal domain is critical for the protein's function and

interactions. It does not bind DNA but is responsible for protein-protein interactions,

specifically for recruiting the other components of the anti-silencing complex.

MBD-7 Signaling and Mechanism of Action
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MBD-7 acts as a molecular scaffold in the active DNA demethylation pathway. Its mechanism

involves recognizing and binding to specific epigenetic marks and subsequently recruiting an

enzymatic complex to remove them.

Recognition: MBD-7 identifies and binds to genomic loci with high densities of CG

methylation, often found in heterochromatic regions and transposable elements.[2]

Recruitment: Through its C-terminal StkC domain, MBD-7 physically interacts with and

recruits a complex of anti-silencing factors. This complex includes the histone

acetyltransferase INCREASED DNA METHYLATION 1 (IDM1) and the alpha-crystallin

domain proteins IDM2 (also known as ROS5) and IDM3.[1]

Demethylation Facilitation: By tethering this complex to methylated DNA, MBD-7 facilitates

the enzymatic activity of the 5-methylcytosine DNA glycosylase REPRESSOR OF

SILENCING 1 (ROS1). IDM1-mediated histone acetylation is thought to create a more

permissive chromatin environment, allowing ROS1 to access and excise the 5-

methylcytosine base, initiating base excision repair and restoring an unmethylated cytosine.
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Click to download full resolution via product page

MBD-7 signaling pathway for active DNA demethylation.

Experimental Protocols
Studying the evolutionary conservation and function of MBD-7 involves a combination of

bioinformatic and molecular techniques.

Workflow for Evolutionary Conservation Analysis
A typical bioinformatic workflow to assess the evolutionary conservation of a protein like MBD-7
is outlined below. This process begins with a query sequence and ends with a phylogenetic

tree that visually represents evolutionary relationships.
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1. Obtain Query Sequence
(e.g., A. thaliana MBD-7)

2. Select Target Databases
(e.g., NR, RefProt)

3. Perform BLASTp Search
(Find Homologs)

4. Filter and Select Orthologs
(Based on E-value, Score, Coverage)

5. Retrieve FASTA Sequences
of Orthologs

6. Perform Multiple Sequence Alignment
(e.g., Clustal Omega, MUSCLE)

7. Construct Phylogenetic Tree
(e.g., MEGA, PhyML - ML/NJ methods)

8. Analyze and Visualize Tree
(Infer Evolutionary Relationships)

Click to download full resolution via product page

Bioinformatic workflow for protein conservation analysis.

Protocol: Phylogenetic Tree Construction using MEGA
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This protocol describes the creation of a phylogenetic tree from a set of homologous protein

sequences using the MEGA (Molecular Evolutionary Genetics Analysis) software.[3]

Sequence Alignment:

Load the retrieved FASTA sequences of MBD-7 orthologs into MEGA.

Navigate to Align -> Align by ClustalW (or MUSCLE).

Use default protein alignment parameters (e.g., Gonnet protein weight matrix, gap

penalties).

Visually inspect the alignment for quality and manually adjust if necessary.

Export the final alignment in MEGA format (.meg).

Find Best Substitution Model:

Open the aligned sequence file (.meg).

Navigate to Models -> Find Best Protein Model (ML).

MEGA will test various substitution models (e.g., JTT, WAG, LG) with different

assumptions about rate variation among sites. It will rank them based on criteria like the

Bayesian Information Criterion (BIC). Select the model with the lowest BIC score.

Tree Construction (Maximum Likelihood):

Navigate to Phylogeny -> Construct/Test Maximum Likelihood Tree.

In the analysis preferences, select the substitution model determined in the previous step.

Set the number of bootstrap replications (e.g., 1000) to test the robustness of the tree

topology.

Run the analysis.

Tree Visualization:
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The resulting phylogenetic tree will be displayed. Bootstrap values on the branches

indicate the percentage of replicates in which that branching pattern was observed.

Use the visualization tools to adjust branch styles, labels, and rooting to create a

publication-quality figure.

Protocol: Chromatin Immunoprecipitation Sequencing
(ChIP-seq)
ChIP-seq is used to identify the genome-wide binding sites of MBD-7 in vivo.

Cross-linking and Cell Lysis:

Grow plant tissue (e.g., Arabidopsis seedlings) expressing a tagged version of MBD-7
(e.g., MBD7-GFP or MBD7-HA).

Cross-link protein-DNA complexes by treating the tissue with 1% formaldehyde under

vacuum. Quench the reaction with glycine.

Harvest tissue, grind to a fine powder in liquid nitrogen, and resuspend in lysis buffer to

isolate nuclei.

Chromatin Fragmentation:

Lyse the nuclei and sonicate the chromatin to shear the DNA into fragments of 200-600

bp. The extent of shearing must be optimized and verified by running an aliquot on an

agarose gel.

Immunoprecipitation (IP):

Incubate the sheared chromatin overnight at 4°C with an antibody specific to the tag (e.g.,

anti-GFP).

Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

Wash the beads extensively with a series of low salt, high salt, and LiCl wash buffers to

remove non-specific binding.
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Elution and Reverse Cross-linking:

Elute the chromatin from the beads.

Reverse the formaldehyde cross-links by incubating at 65°C overnight with high salt

concentration.

Treat with RNase A and Proteinase K to remove RNA and protein.

DNA Purification and Library Preparation:

Purify the precipitated DNA using a PCR purification kit or phenol-chloroform extraction.

Prepare a sequencing library from the purified ChIP DNA and an input control DNA sample

(chromatin saved before the IP step). This involves end-repair, A-tailing, and ligation of

sequencing adapters.

Sequencing and Data Analysis:

Sequence the libraries on a high-throughput platform.

Align the resulting reads to the reference genome.

Use a peak-calling algorithm (e.g., MACS2) to identify regions of the genome that are

significantly enriched in the ChIP sample compared to the input control. These peaks

represent MBD-7 binding sites.

Protocol: Yeast Two-Hybrid (Y2H) Assay
The Y2H assay is used to test for direct physical interactions between MBD-7 and its potential

binding partners (e.g., IDM1, IDM2).[1]

Vector Construction:

Clone the full-length coding sequence of MBD-7 into a "bait" vector (e.g., pGBKT7), which

fuses it to the GAL4 DNA-Binding Domain (BD).
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Clone the coding sequence of the potential interactor ("prey") into a "prey" vector (e.g.,

pGADT7), fusing it to the GAL4 Activation Domain (AD).

Yeast Transformation:

Co-transform a suitable yeast strain (e.g., AH109) with both the bait (BD-MBD7) and prey

(AD-Partner) plasmids using the lithium acetate method.

Plate the transformed yeast on selection media lacking Tryptophan and Leucine (SD/-Trp/-

Leu) to select for cells that have successfully taken up both plasmids.

Interaction Assay:

After 3-5 days of growth, pick individual colonies from the SD/-Trp/-Leu plate.

Re-streak the colonies onto high-stringency selection media that also lacks Histidine and

Adenine (SD/-Trp/-Leu/-His/-Ade).

Growth on this high-stringency medium indicates a positive interaction. The physical

proximity of the BD and AD (brought together by the interacting MBD-7 and its partner)

reconstitutes a functional GAL4 transcription factor, which activates the reporter genes

(HIS3 and ADE2), allowing the yeast to grow.

Controls:

Positive Control: Co-transform yeast with plasmids known to encode strongly interacting

proteins.

Negative Control: Co-transform the BD-MBD7 bait plasmid with an empty prey vector

(pGADT7), and vice-versa. These should not grow on the high-stringency medium.

Auto-activation Control: Transform yeast with the BD-MBD7 bait plasmid alone and plate

on SD/-Trp/-His to ensure the bait protein does not activate the reporter genes on its own.

Conclusion and Future Directions
The MBD-7 protein is a key component of the active DNA demethylation machinery, with a

clear role as an anti-silencing factor in Arabidopsis thaliana. Evolutionary analysis reveals that
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MBD-7 is well-conserved across the plant kingdom but lacks direct orthologs in animals and

fungi, suggesting it is a specialized epigenetic reader within the plant lineage. This plant-

specific nature makes it an intriguing subject for agricultural biotechnology, where modulating

its activity could potentially influence gene expression and stress responses in crops.

For drug development professionals, the absence of a direct MBD-7 ortholog in humans

suggests that it is not a direct target for human epigenetic therapies. However, understanding

the divergent mechanisms of DNA demethylation targeting in plants versus animals—such as

the scaffolding role of MBD-7—provides valuable comparative insight into the fundamental

principles of epigenetic regulation, which can inform broader strategies in epigenetic drug

discovery. Future research should focus on identifying upstream regulatory pathways that

control MBD-7 expression and activity and exploring the MBD-7 orthologs in agronomically

important plant species.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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